Cas no 897619-08-8 (2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide)

2-Ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide is a synthetic organic compound featuring a piperazine sulfonamide core linked to a butanamide moiety. Its structural design incorporates a 4-methoxyphenyl group, which may enhance binding affinity in receptor interactions, and a sulfonamide functionality known for its stability and bioactivity. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of CNS-targeting agents or enzyme modulators. The ethyl and butanamide substituents contribute to its lipophilicity, potentially improving membrane permeability. Its well-defined synthetic route allows for high purity, making it suitable for research applications in drug discovery and biochemical studies.
2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide structure
897619-08-8 structure
Product Name:2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide
CAS No:897619-08-8
MF:C19H31N3O4S
MW:397.532143831253
CID:6467358
Update Time:2025-08-05

2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide
    • Butanamide, 2-ethyl-N-[2-[[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl]ethyl]-
    • Inchi: 1S/C19H31N3O4S/c1-4-16(5-2)19(23)20-10-15-27(24,25)22-13-11-21(12-14-22)17-6-8-18(26-3)9-7-17/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23)
    • InChI Key: CTQKSLNZRITLPP-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCN(C2=CC=C(OC)C=C2)CC1)(=O)=O)(=O)C(CC)CC

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • pka: 15.32±0.46(Predicted)

2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide Pricemore >>

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Additional information on 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide

Introduction to 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide (CAS No. 897619-08-8)

2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide, identified by its CAS number 897619-08-8, is a compound of significant interest in the field of pharmaceutical research. This molecule belongs to a class of chemical entities that exhibit potential therapeutic properties, making it a subject of extensive study in medicinal chemistry. The structural complexity of this compound, characterized by its amide and piperazine moieties, positions it as a promising candidate for further investigation in drug discovery.

The chemical structure of 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide consists of several key functional groups that contribute to its unique pharmacological profile. The presence of an amide bond provides a scaffold for interactions with biological targets, while the piperazine ring is known for its role in modulating neurotransmitter systems. Specifically, the 4-methoxyphenyl group introduces a hydrophobic moiety that can enhance binding affinity to specific receptors.

In recent years, there has been growing interest in the development of novel compounds targeting central nervous system (CNS) disorders. Piperazine derivatives, in particular, have shown promise in the treatment of conditions such as depression, anxiety, and schizophrenia. The compound 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide is being explored for its potential to interact with serotonin and dopamine receptors, which are critical for regulating mood and cognitive functions.

One of the most compelling aspects of this compound is its ability to modulate the activity of neurotransmitter receptors without causing significant side effects. The methoxy group on the phenyl ring enhances metabolic stability, reducing the likelihood of rapid degradation in vivo. This stability is crucial for ensuring prolonged pharmacological effects, which could lead to more effective treatments for neurological disorders.

Recent studies have highlighted the importance of optimizing molecular structure to improve pharmacokinetic properties. The amide group in 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide plays a critical role in determining solubility and bioavailability. Researchers have found that modifications to this region can significantly alter how the compound is absorbed, distributed, metabolized, and excreted by the body. These findings are particularly relevant for developing drugs that require precise dosing and minimal systemic exposure.

The synthesis of 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule efficiently. These methods not only improve production scalability but also allow for greater flexibility in modifying the structure for further research.

In vitro studies have begun to reveal the potential pharmacological activity of this compound. Initial experiments suggest that it may exhibit agonist or antagonist properties at various receptor targets. The precise mechanism of action remains under investigation, but preliminary data indicate that it could interact with both pre-synaptic and post-synaptic receptors involved in neurotransmitter signaling. This dual interaction could make it a valuable tool for developing combination therapies that address multiple aspects of CNS disorders.

The role of computational modeling in drug discovery has also been instrumental in understanding the behavior of compounds like 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide. Molecular dynamics simulations and quantum mechanical calculations help researchers predict how this molecule will interact with biological targets at an atomic level. These predictions are crucial for designing experiments that validate experimental observations and guide further development efforts.

The potential applications of this compound extend beyond treating CNS disorders. Its unique structural features make it a versatile scaffold for developing analogs with enhanced efficacy or reduced toxicity. By systematically modifying various functional groups, researchers can fine-tune the pharmacological profile to target specific diseases or conditions more effectively.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing the need for comprehensive safety and efficacy data before clinical translation. Preclinical studies involving 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide are ongoing to evaluate its potential benefits and risks. These studies will provide critical insights into its therapeutic potential and inform future clinical trial designs.

In conclusion, 2-ethyl-N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)butanamide (CAS No. 897619-08-8) represents a significant advancement in pharmaceutical research due to its complex structure and promising pharmacological properties. Its potential applications in treating neurological disorders highlight its importance as a candidate for further development. As research progresses, this compound will continue to be a focal point for scientists seeking innovative solutions to complex medical challenges.

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